molecular formula C13H25N3O2 B12929743 tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12929743
M. Wt: 255.36 g/mol
InChI Key: XRCJMCXJDZUTJN-UHFFFAOYSA-N
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Description

tert-Butyl 1,4,9-triazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C13H23N3O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triaza compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to control reaction conditions precisely. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antiviral, or anticancer properties, although further research is needed to confirm these effects .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spiro structure and the presence of three nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications .

Biological Activity

Tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of methyltransferases. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : Tert-Butyl 2-Oxo-1,4,9-Triazaspiro[5.5]Undecane-9-Carboxylate
  • CAS Number : 1445951-40-5
  • Molecular Formula : C13H23N3O3
  • Molecular Weight : 269.34 g/mol

Research indicates that derivatives of tert-butyl 1,4,9-triazaspiro[5.5]undecane exhibit potent inhibition against the METTL3 enzyme, a key player in RNA methylation processes. The binding interactions involve hydrogen bonds and π-stacking with specific amino acids in the METTL3 active site, enhancing the compound's inhibitory potency.

Key Findings:

  • The compound has shown an IC50 value as low as 0.005 μM against METTL3 in TR-FRET assays, indicating high potency .
  • Structural studies reveal that the compound engages in multiple interactions within the METTL3 binding pocket, contributing to its selectivity and efficacy .

Biological Activity

The biological activity of tert-butyl 1,4,9-triazaspiro[5.5]undecane can be summarized as follows:

Activity Description Reference
METTL3 Inhibition Potent inhibitor with nanomolar IC50 values
Cell Permeability High permeability (12 × 10−6 cm·s−1)
Metabolic Stability Moderate stability with half-lives lower than 12 min

Case Studies

  • Inhibitory Potency Against METTL3 :
    • A study focused on optimizing triazaspiro compounds led to the identification of derivatives with enhanced potency and selectivity for METTL3. The best-performing compound demonstrated a significant increase in binding affinity through structural modifications .
  • ADME Properties :
    • The absorption, distribution, metabolism, and excretion (ADME) properties were assessed for various derivatives. While some compounds exhibited excellent potency, they faced challenges regarding metabolic stability and enzymatic degradation .
  • Therapeutic Implications :
    • The inhibition of METTL3 has therapeutic potential in treating cancers where RNA methylation plays a crucial role in tumorigenesis. Further investigations are ongoing to explore these implications in clinical settings .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)16-8-4-13(5-9-16)10-14-6-7-15-13/h14-15H,4-10H2,1-3H3

InChI Key

XRCJMCXJDZUTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCN2

Origin of Product

United States

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